3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by the presence of both furan and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. It has the chemical formula CHNO and is identified by the CAS number 37432-58-9. The compound's structure allows for various interactions within biological systems, making it a candidate for further pharmacological studies.
The synthesis of 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of furan derivatives with hydrazine, followed by cyclization. One common synthetic route includes the reaction of 2-furyl hydrazine with ethyl acetoacetate under reflux conditions, which facilitates the formation of the desired pyrazolone ring.
The reaction conditions are optimized to ensure high yield and purity of the product. The use of reflux allows for sustained heating, which promotes the necessary chemical transformations. Additionally, industrial production may employ continuous flow reactors and automated systems to enhance efficiency and consistency in quality.
The molecular structure of 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one features a furan ring fused with a pyrazolone moiety. The furan ring contributes to the compound's reactivity and biological activity, while the pyrazolone provides stability and additional functional properties.
The compound's molecular weight is approximately 164.17 g/mol. Its structural formula can be represented as follows:
This structure allows for various functional groups that can participate in chemical reactions and interactions with biological targets.
3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo several chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazolone ring can be reduced to form dihydropyrazole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, typically utilizing reagents such as bromine or sulfuric acid under controlled conditions.
These reactions are often conducted under specific conditions to optimize yields and minimize by-products. For example, oxidation reactions may require careful temperature control and monitoring of reaction progress to achieve desired conversion rates.
The mechanism of action for 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets within biological systems. The furan ring participates in π-π stacking interactions with aromatic residues in proteins, while the pyrazolone ring can form hydrogen bonds with amino acid side chains.
These interactions can modulate enzyme activity and receptor function, leading to potential therapeutic effects. The compound's ability to engage in multiple types of molecular interactions enhances its pharmacological profile.
3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is typically a solid at room temperature with a melting point that may vary depending on purity and crystallization conditions.
The compound exhibits moderate solubility in organic solvents such as ethanol and methanol but may have limited solubility in water. Its reactivity profile allows it to participate in various chemical transformations relevant to medicinal chemistry applications.
3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has potential applications in medicinal chemistry due to its biological activities. It serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Research continues into its utility as a precursor for novel therapeutic agents targeting specific diseases .
Cyclocondensation between furan-containing carbonyl precursors and methylhydrazine represents the predominant synthetic route to 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This approach leverages the inherent reactivity of the furan ring and the conformational flexibility of β-dicarbonyl systems. Key methodologies include:
1,3-Dicarbonyl Cyclocondensation: Furfural acetone (4-(furan-2-yl)but-3-en-2-one) serves as the primary precursor, reacting with methylhydrazine under acid or base catalysis. The reaction proceeds via Michael addition followed by intramolecular cyclodehydration. Iodine (I₂) significantly accelerates this process, achieving yields >80% by facilitating enolization and nucleophilic attack [10]. The reaction mechanism involves initial protonation of the α,β-unsaturated system, enhancing electrophilicity for hydrazine attack.
Catalyst Optimization: Nano-ZnO catalysts demonstrate exceptional efficiency in this cyclocondensation, reducing reaction times to 15–25 minutes while achieving 93–95% yields due to enhanced surface area and Lewis acid properties [10]. Comparative studies reveal superior performance over bulk ZnO, TiO₂, or Al₂O₃ (Table 1).
Table 1: Catalyst Screening for Cyclocondensation of Furfural Acetone with Methylhydrazine
Catalyst | Amount (mol%) | Time (min) | Yield (%) | Regioselectivity (5:5') |
---|---|---|---|---|
ZnO (Bulk) | 5 | 45 | 50 | 98:2 |
TiO₂ | 5 | 40 | 30 | 95:5 |
Al₂O₃ | 5 | 45 | 55 | 97:3 |
ZnO (Nano) | 10 | 15 | 95 | >99:1 |
ZnO (Nano) | 20 | 15 | 93 | >99:1 |
Hydrazine derivatives enable direct pyrazoline ring construction via [3+2] cycloadditions or stepwise condensations:
One-Pot Tandem Reactions: A three-component strategy employs furfural, acetone, and hydrazine monohydrochloride under mild conditions to form pyrazoline intermediates. In situ oxidation with bromine (Br₂) or aerobic oxidation in DMSO/O₂ yields the target pyrazolone. This method delivers 70–85% yields with excellent functional group tolerance [2]. The reaction proceeds via initial Knoevenagel condensation to form the enone, followed by hydrazine addition and oxidative aromatization.
Metal-Catalyzed Cyclizations: Copper triflate (20 mol%) in ionic liquid [BMIM-PF₆] enables regioselective pyrazole synthesis from chalcone derivatives and tert-butylphenylhydrazine. The catalyst facilitates enone activation and C–N bond formation, achieving 82% yield [10]. Similarly, Ru₃(CO)₁₂ with NHC-diphosphine ligands promotes acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines, though applicability to furyl systems requires further validation [2].
Radical-Based Methods: Visible-light photoredox catalysis generates diazene intermediates from hydrazine, which undergo radical addition to Michael acceptors. This approach permits pyrazole synthesis under ambient conditions with oxygen as the terminal oxidant, though furan-specific adaptations remain exploratory [2].
Reaction parameter optimization critically enhances efficiency and sustainability:
Table 2: Optimization Parameters and Outcomes for Pyrazolone Synthesis
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature | 25–100°C | 78°C | +35% vs. 25°C |
Catalyst (nano-ZnO) | 0–20 mol% | 10 mol% | Peak at 95% |
Solvent | EtOH, MeCN, DMF, DMSO | EtOH | DMSO reduces by 15% |
N₂H₄:Substrate Ratio | 0.8–1.5 eq | 1.05 eq | +12% vs. 1.0 eq |
Reaction Time | 5–60 min | 15 min | Plateau after 15 min |
Kinetic Modeling: Visual kinetic analysis of β-aminoenone cyclizations reveals rate-limiting C–N bond formation. Activation energies decrease from 65 kJ/mol (uncatalyzed) to 48 kJ/mol with nano-ZnO, explaining accelerated cyclization [8]. In situ FTIR monitors intermediate consumption, guiding reagent addition protocols.
Machine Learning Applications: Neural networks predict optimal catalysts/solvents for novel furan derivatives by training on high-throughput experimentation (HTE) datasets. Top-3 recommendations achieve >50% accuracy in yield optimization, though furan-specific data scarcity limits current utility [8].
Continuous flow systems overcome limitations of batch processing for pyrazolone manufacture:
Reactor Configurations: Corning Advanced-Flow™ reactors with heart-shaped mixing structures enable precise thermal control during exothermic cyclocondensations. Silicone carbide (SiC) modules tolerate corrosive reagents (Br₂, I₂), while pulsed flow CØPE reactors handle slurries from nano-catalyst systems [3] [9].
Process Intensification: Medichem’s G4 SiC reactor implementation demonstrates 50% footprint reduction versus batch systems for analogous pyrazoline syntheses. Key metrics include:
Table 3: Flow Reactor Performance for Pyrazolone Synthesis
Reactor Type | Key Feature | Application | Productivity Gain |
---|---|---|---|
Corning AFR (SiC) | Corrosion resistance | Halogen-mediated cyclizations | 4x batch yield |
CØPE (Pulsed flow) | Slurry compatibility | Nano-catalyst recycling | 90% catalyst reuse |
HANU Photochemical | UV-transparent plates | Photo-oxidative aromatization | 50% energy reduction |
Coil Reactor | Extended residence modules | Multi-step telescoping | 30% solvent reduction |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5